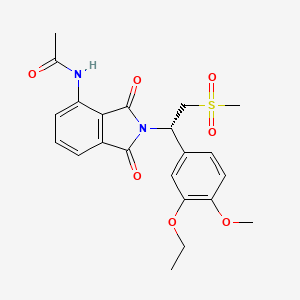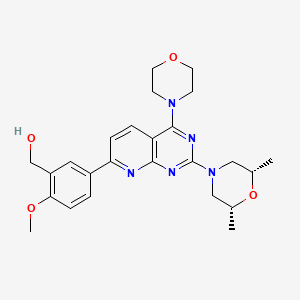
Ku-0063794
描述
KU-0063794 is a cell-permeable, selective inhibitor of the serine-threonine kinase mammalian target of rapamycin (mTOR). It inhibits both the mTORC1 and mTORC2 complexes with an IC₅₀ value of approximately 10 nM . This compound shows high specificity against a wide range of protein and lipid kinases, making it a valuable tool in scientific research .
科学研究应用
KU-0063794 has a wide range of applications in scientific research:
Cellular Maintenance: It extends the lifespan of Toll-like receptor-activated dendritic cells by preserving mitochondrial oxidative phosphorylation.
Tumor Growth Inhibition: It has been shown to inhibit tumor growth in xenograft models of renal cell carcinoma.
Keloid Treatment: It reduces keloid volume and inhibits keloid cell spreading, proliferation, migration, and invasive properties in vitro.
作用机制
KU-0063794 exerts its effects by selectively inhibiting the mTORC1 and mTORC2 complexes. The mTOR pathway is crucial for regulating cell growth, proliferation, and survival. By inhibiting these complexes, this compound disrupts the phosphorylation and activation of downstream effector molecules such as protein kinase B (Akt), p70 ribosomal S6 kinase (S6K), and serum and glucocorticoid-regulated kinase (SGK) .
未来方向
The future research directions for this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the biological activities of similar compounds, this compound could potentially be explored as a therapeutic agent for various conditions .
生化分析
Biochemical Properties
Ku-0063794 plays a significant role in biochemical reactions. It interacts with the mTORC1 and mTORC2 complexes, inhibiting their function . The nature of these interactions involves the inhibition of serine-threonine kinase activity, which is crucial for various cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It extends the lifespan of Toll-like receptor (TLR)-activated dendritic cells by preserving mitochondrial oxidative phosphorylation . In cancer research, this compound inhibits cell growth by inducing G1-cell cycle arrest in mouse embryonic fibroblasts and human non-small cell lung carcinoma cell lines . It also inhibits tumor growth in a xenograft model of renal cell carcinoma .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding and inhibition of the mTORC1 and mTORC2 complexes . This results in the suppression of activation and hydrophobic motif phosphorylation of Akt, S6K, and SGK . These changes at the molecular level significantly impact cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stability and does not degrade . It has been observed to have long-term effects on cellular function, particularly in extending the lifespan of TLR-activated dendritic cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been observed to inhibit tumor growth in a xenograft model of renal cell carcinoma . The specific threshold effects and potential toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the mTOR pathway, a crucial metabolic pathway in cells . It interacts with the mTORC1 and mTORC2 complexes, inhibiting their function and subsequently affecting metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KU-0063794 involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidine structure. The key steps include:
Formation of the pyrido[2,3-d]pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Introduction of morpholine groups: The core structure is then functionalized with morpholine groups at specific positions.
Methoxylation: A methoxy group is introduced to the aromatic ring to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
KU-0063794 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
相似化合物的比较
KU-0063794 is unique due to its high specificity and potency against both mTORC1 and mTORC2 complexes. Similar compounds include:
Temsirolimus: Another mTOR inhibitor used in cancer treatment, but it primarily targets mTORC1.
Everolimus: Similar to temsirolimus, it targets mTORC1 and is used in various cancer therapies.
Rapamycin: An early mTOR inhibitor that also primarily targets mTORC1.
This compound’s ability to inhibit both mTORC1 and mTORC2 makes it a valuable tool for studying the mTOR pathway and its role in various diseases .
属性
IUPAC Name |
[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMUFRPPYDYRD-CALCHBBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239782 | |
| Record name | KU-0063794 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938440-64-3 | |
| Record name | rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938440-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KU-0063794 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938440643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KU-0063794 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 938440-64-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KU-0063794 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81HJG228AB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




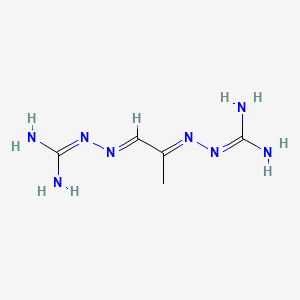

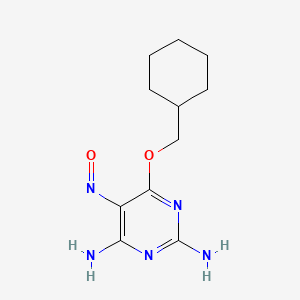
![6-[(E)-Hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B1683910.png)
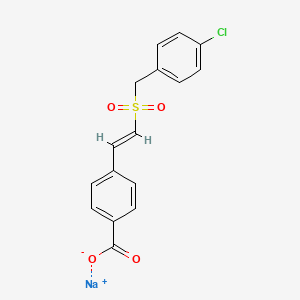
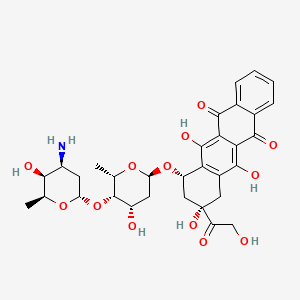
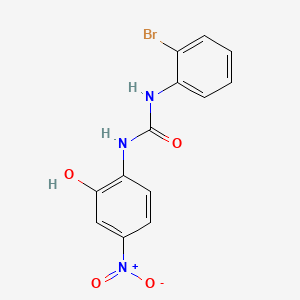

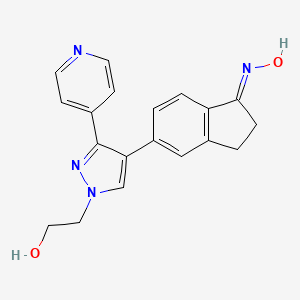
![alpha-[Amino[(4-aminophenyl)thio]methylene]-2-(trifluoromethyl)benzeneacetonitrile](/img/structure/B1683924.png)
![N-tert-butyl-3-[(5-methyl-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B1683925.png)
